2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact mode of action for this compound would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities These activities suggest that the compound may affect multiple biochemical pathways
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties
Result of Action
Similar compounds have been found to have various biological activities, suggesting that they may have multiple molecular and cellular effects
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
They can interact with a variety of enzymes, proteins, and other biomolecules, and these interactions can be influenced by the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenylfuran-2-yl)quinoline-4-carboxylic acid
- 2-(5-(4-Chlorophenyl)furan-2-yl)quinoline-4-carboxylic acid
- 2-(5-(4-Methylphenyl)furan-2-yl)quinoline-4-carboxylic acid
Uniqueness
2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, potentially leading to improved efficacy in its applications .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c1-12-2-7-17-15(10-12)16(21(24)25)11-18(23-17)20-9-8-19(26-20)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOIDMCNMPJRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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